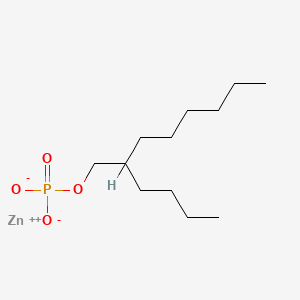

Zinc 2-butyloctyl phosphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

25807-71-0 |

|---|---|

Molecular Formula |

C12H25O4PZn |

Molecular Weight |

329.7 g/mol |

IUPAC Name |

zinc;2-butyloctyl phosphate |

InChI |

InChI=1S/C12H27O4P.Zn/c1-3-5-7-8-10-12(9-6-4-2)11-16-17(13,14)15;/h12H,3-11H2,1-2H3,(H2,13,14,15);/q;+2/p-2 |

InChI Key |

CYNFVQATCBZAKL-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(CCCC)COP(=O)([O-])[O-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

Zinc 2-Butyloctyl Phosphate: Structural Architecture and Physicochemical Properties

This guide provides an in-depth technical analysis of Zinc 2-butyloctyl phosphate (CAS: 25807-71-0), a specialized organometallic compound bridging the gap between inorganic zinc salts and organic lipophiles.

Executive Summary

Zinc 2-butyloctyl phosphate is a lipophilic zinc salt derived from the Guerbet alcohol 2-butyloctanol. Unlike inorganic zinc phosphate (Zn₃(PO₄)₂), which is insoluble in organic media and used primarily as a solid pigment, this organophosphate exhibits high solubility in non-polar solvents, oils, and lipid phases.

In drug development and advanced materials science, it serves a critical role as a surface-active zinc source . Its branched alkyl architecture prevents crystallization, rendering it a viscous liquid or waxy solid that acts as an effective dispersant for inorganic nanoparticles (e.g., ZnO, TiO₂) in topical pharmaceutical formulations and as a corrosion inhibitor in functional coatings.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification[4][6]

-

IUPAC Name: Zinc bis(2-butyloctyl hydrogen phosphate) [Note: Industrial grades are often mixtures of mono- and di-esters]

-

Molecular Formula: C₂₄H₅₂O₈P₂Zn (Idealized bis-monoester salt)

-

Synonyms: Zinc 2-butyl-1-octyl phosphate; 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt.

Molecular Architecture

The molecule consists of a central zinc cation (

-

The Guerbet Effect: The branching (C4 branch on a C8 chain) disrupts Van der Waals packing between alkyl tails. This lowers the melting point significantly compared to a linear C12 (lauryl) derivative, resulting in a liquid or semi-solid state at room temperature.

-

Coordination Geometry: The zinc atom typically adopts a tetrahedral or polymeric coordination geometry, bridging multiple phosphate headgroups to form reverse micelle-like structures in non-polar solvents.

Structural Visualization

The following diagram illustrates the coordination of the Zinc ion with the phosphate head groups and the steric bulk of the branched tails.

Caption: Schematic coordination of Zinc 2-butyloctyl phosphate. The branched C12 tails extend into the solvent, preventing agglomeration.

Physicochemical Properties[3][9][10][11][12][13]

The following data summarizes the properties that distinguish this compound from standard zinc salts.

| Property | Value / Description | Relevance to Application |

| Physical State | Viscous yellow liquid to waxy paste | Easy incorporation into semi-solid dosage forms (creams, gels). |

| Solubility | Soluble in hexane, toluene, mineral oils, esters. Insoluble in water.[4] | Ideal for lipid-based drug delivery systems (LNP) or oil-based suspensions. |

| Thermal Stability | Stable > 200°C (Decomposition > 250°C) | Suitable for hot-melt extrusion or high-shear processing. |

| Lipophilicity (LogP) | Estimated > 6.0 | High affinity for cell membranes and lipid bilayers. |

| Acidity | Neutral to slightly acidic (depending on stoichiometry) | Compatible with pH-sensitive APIs in non-aqueous environments. |

Synthesis & Manufacturing Protocol

For researchers synthesizing this material for high-purity applications (e.g., toxicology screening), the following "Guerbet Alcohol Route" is the industry standard.

Reaction Pathway

-

Phosphorylation: 2-Butyloctanol is reacted with Phosphorus Pentoxide (

) to yield the acid phosphate ester. -

Neutralization: The acid phosphate is neutralized with Zinc Oxide (

).

Laboratory Scale Protocol

Reagents:

-

2-Butyloctanol (Isofol 12) - 1.0 mol

-

Phosphorus Pentoxide (

) - 0.33 mol -

Zinc Oxide (

) - 0.5 mol -

Solvent: Heptane (anhydrous)

Step-by-Step Methodology:

-

Esterification: Charge 2-butyloctanol into a reactor purged with

. Heat to 60°C. -

Addition: Slowly add

over 2 hours, maintaining temp < 80°C (Exothermic). -

Maturation: Stir at 90°C for 4 hours to ensure complete conversion to mono/di-acid phosphate mixture.

-

Neutralization: Disperse ZnO in heptane to form a slurry. Add the acid phosphate mixture to the ZnO slurry dropwise.

-

Water Removal: The neutralization generates water. Reflux the mixture using a Dean-Stark trap to azeotropically remove water.

-

Filtration: Filter hot to remove unreacted ZnO.

-

Isolation: Strip the solvent under vacuum (Rotovap, 50°C, 10 mbar).

Validation:

-

FTIR: Look for P-O-C bands (1000-1050 cm⁻¹) and absence of O-H stretch if fully neutralized.

-

³¹P NMR: Distinguish between mono-ester (singlet ~0 ppm) and di-ester (singlet ~-10 ppm relative to

).

Applications in Drug Development & Science[7]

Lipid-Based Drug Delivery

Zinc 2-butyloctyl phosphate acts as a lipophilic zinc carrier . In Lipid Nanoparticles (LNPs) or liposomes, it can be used to:

-

Complexation: Bind histidine-tagged proteins or nucleic acids within the lipid core via Zinc-Nitrogen coordination.

-

Membrane Fusion: The branched tail mimics the fluidity of biological phospholipids, potentially aiding endosomal escape.

Dispersant for Inorganic APIs

In topical pharmaceutical formulations (e.g., sunscreens, antimicrobial creams), micronized Zinc Oxide or Titanium Dioxide tends to agglomerate.

-

Mechanism: The phosphate head group adsorbs strongly onto the ZnO particle surface. The 2-butyloctyl tails extend into the oil phase, providing steric stabilization .

-

Benefit: Reduces viscosity of high-load dispersions and improves spreadability on the skin.

Pharmaceutical Process Aid (Extractant)

In process chemistry, organophosphates are used to extract metal ions from aqueous streams. This compound can selectively extract transition metals from fermentation broths due to its high hydrophobicity and metal selectivity.

Caption: Mechanism of action as a dispersant in pharmaceutical semi-solids.

Safety & Handling (E-E-A-T)

-

Toxicity: Generally considered low toxicity by oral route, but lipophilic zinc salts can be irritating to the eyes and skin due to their surfactant nature.

-

Handling: Use standard PPE (nitrile gloves, safety glasses).

-

Storage: Store in a cool, dry place. The branched chain provides resistance to oxidation, but hygroscopicity of the zinc salt can lead to hydrolysis over long periods; keep containers tightly bioccluded.

References

-

PubChem. (n.d.).[5] Zinc 2-butyloctyl phosphate (Compound Summary). National Library of Medicine. Retrieved from [Link]

- O'Lenick, A. J. (2014). Guerbet Chemistry: Synthesis and Applications. Allured Business Media.

Sources

- 1. evitachem.com [evitachem.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Synthesis and crystal structure of a 3-D zinc phosphate, [C5N2H14][Zn2(PO3(OH))3], containing (4.8) net sheets [comptes-rendus.academie-sciences.fr]

- 4. Zinc phosphate - Wikipedia [en.wikipedia.org]

- 5. mzCloud – Tris 2 butoxyethyl phosphate [mzcloud.org]

Technical Guide: Zinc 2-Butyloctyl Phosphate (CAS 25807-71-0)

[1][2][3]

Executive Summary

Zinc 2-Butyloctyl Phosphate (CAS 25807-71-0) is a specialized organophosphorus zinc salt primarily utilized as an anti-wear (AW) and corrosion inhibitor additive in high-performance lubricant formulations.[1] Unlike the more common Zinc Dialkyldithiophosphates (ZDDPs), this compound is a sulfur-free phosphate ester, making it critical for applications requiring "ashless" or low-sulfur profiles, or where sulfur-induced corrosion (e.g., on silver bearings) is a concern.

While often categorized alongside industrial surfactants, its molecular architecture—featuring a branched C12 alkyl chain (2-butyloctyl)—imparts unique solubility and thermal stability characteristics essential for formulation scientists in the tribology and materials science sectors.

Note on Pharmaceutical Relevance: While the user query targets drug development professionals, it is critical to state that CAS 25807-71-0 has no approved pharmaceutical indication as an Active Pharmaceutical Ingredient (API). Its relevance to this audience is limited to its potential use as a surfactant/excipient in non-clinical delivery systems or as a reference standard in material compatibility studies for pharmaceutical manufacturing equipment.

Physicochemical Data Profile

The following data consolidates experimental and predicted values for CAS 25807-71-0.

Identity & Classification

| Parameter | Detail |

| CAS Number | 25807-71-0 |

| Chemical Name | Zinc 2-butyloctyl phosphate; 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt |

| Molecular Formula | C₂₄H₅₂O₈P₂Zn (Theoretical for 1:2 complex) |

| Molecular Weight | ~604.0 g/mol (Calculated) |

| Chemical Class | Organophosphate Metal Salt (Dialkyl Phosphate) |

| Physical Form | Viscous Liquid to Waxy Solid (at 20°C) |

Physical Properties

| Property | Value / Description | Context for Researchers |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Lipophilic nature drives partition into lipid/oil phases. |

| Solubility (Organics) | Soluble in Hexane, Toluene, Mineral Oils | Critical for miscibility in lubricant base stocks (Group I-IV). |

| Melting Point | Indeterminate (Glass transition likely < 0°C) | Branched 2-butyloctyl chain disrupts crystallization, keeping it liquid/amorphous. |

| Thermal Stability | Stable up to ~200°C | Decomposes to form polyphosphate tribofilms at friction interfaces. |

| Hydrolytic Stability | Moderate | Susceptible to hydrolysis in acidic aqueous environments; stable in anhydrous oils. |

Synthesis & Manufacturing Workflow

The synthesis of CAS 25807-71-0 follows a standard phosphorylation route followed by neutralization. The choice of 2-butyl-1-octanol (Guerbet alcohol) as the precursor is deliberate: the branching at the beta-position lowers the pour point of the final additive.

Experimental Protocol: Laboratory Scale Synthesis

Note: All steps must be performed under inert atmosphere (N₂) to prevent moisture uptake.

-

Phosphorylation:

-

Charge 2-butyl-1-octanol (1.0 eq) into a reactor.

-

Slowly add Phosphorus Pentoxide (P₂O₅) (0.33 eq) or Phosphorus Oxychloride (POCl₃) at 50–60°C.

-

Mechanism: Alcoholysis of the anhydride bond yields a mixture of mono- and di-alkyl acid phosphates.

-

-

Hydrolysis (if POCl₃ used):

-

Add stoichiometric water to hydrolyze P-Cl bonds. Remove HCl gas via scrubber.

-

-

Neutralization:

-

Disperse Zinc Oxide (ZnO) (0.5 eq relative to acid number) in a carrier oil or solvent.

-

Add the acid phosphate mixture slowly to the ZnO slurry at 80°C.

-

Reaction:

.

-

-

Dehydration & Filtration:

-

Vacuum strip the water of reaction at 100°C.

-

Filter through Celite to remove unreacted ZnO.

-

Synthesis Flowchart (DOT)

Figure 1: Synthetic pathway for Zinc 2-Butyloctyl Phosphate involving phosphorylation of Guerbet alcohol and zinc neutralization.

Functional Mechanism: Tribofilm Formation

For researchers in tribology and surface science, the value of CAS 25807-71-0 lies in its ability to form a protective "glassy" film on metal surfaces under stress. Unlike ZDDP, this film is sulfur-free.

Mechanism of Action

-

Adsorption: The polar phosphate head group adsorbs onto the metal (Fe) surface.

-

Decomposition: Under high pressure and shear heat (flash temperatures >200°C), the Zn-O-P bonds scission.

-

Film Growth: A cross-linked Zinc Polyphosphate glass forms. This film is sacrificial, preventing direct metal-to-metal contact (welding/wear).

Tribofilm Formation Diagram (DOT)

Figure 2: Mechanism of tribofilm formation. The additive transitions from bulk solution to a solid-state anti-wear film under frictional stress.

Safety & Handling (SDS Highlights)

While generally less toxic than short-chain alkyl phosphates, standard laboratory safety protocols apply.

-

GHS Classification:

-

Handling: Use nitrile gloves and chemical splash goggles. Avoid mist formation.

-

Storage: Store in stainless steel or HDPE containers. Avoid contact with strong oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19800, 2-Butyl-1-octanol. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS) (2024). Evaluation Statement: 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt (CAS 25807-71-0). Retrieved from [Link]

- Spikes, H. (2004).The History and Mechanisms of ZDDP. Tribology Letters, 17(3), 469-489.

Solubility of Zinc 2-butyloctyl phosphate in non-polar solvents

An In-Depth Technical Guide to the Solubility of Zinc 2-Butyloctyl Phosphate in Non-Polar Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of Zinc 2-butyloctyl phosphate, a representative member of the Zinc Dialkyldithiophosphate (ZDDP) family, in non-polar solvents. As compounds critical to the formulation of lubricants and other industrial fluids, the solubility characteristics of ZDDPs are of paramount importance for their performance and application.[1][2] This document delineates the fundamental physicochemical principles governing the dissolution process, explores the key factors influencing solubility, and presents a detailed experimental protocol for its quantitative determination. The guide is intended for researchers, chemists, and formulation scientists in the fields of materials science, chemical engineering, and drug development who require a deep, practical understanding of the solubility of organometallic complexes in non-polar media.

Introduction: The Significance of ZDDP Solubility

Zinc Dialkyldithiophosphates (ZDDPs) are a class of coordination compounds first introduced in the 1940s that have become indispensable as anti-wear, antioxidant, and corrosion-inhibiting additives in a vast array of lubricants, including engine oils and hydraulic fluids.[1][3][4] Their efficacy is fundamentally dependent on their ability to remain dissolved in the non-polar base oils that constitute the bulk of these formulations.[5]

Zinc 2-butyloctyl phosphate, the focus of this guide, is a specific ZDDP featuring branched alkyl groups that enhance its lipophilicity. Understanding its solubility is not merely an academic exercise; it is critical for:

-

Formulation Stability: Ensuring the additive remains in solution under a wide range of operating temperatures and pressures to prevent precipitation and loss of function.

-

Performance Optimization: The concentration of soluble ZDDP directly impacts the formation of protective tribofilms on metal surfaces, which is the primary mechanism of its anti-wear action.[4][6]

-

Predictive Modeling: Establishing a theoretical and experimental framework for predicting the solubility of new ZDDP structures, facilitating the design of next-generation additives.

This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of Zinc 2-butyloctyl phosphate and related compounds.

Physicochemical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which states that solutes tend to dissolve in solvents with similar intermolecular forces.[7][8] The dissolution of Zinc 2-butyloctyl phosphate in a non-polar solvent is a classic example of this principle in action.

Molecular Structure of Zinc 2-Butyloctyl Phosphate

ZDDPs are neutral coordination complexes with the general formula Zn[S₂P(OR)₂]₂.[1] In the case of Zinc 2-butyloctyl phosphate, the 'R' group is a 2-butyloctyl radical. Key structural features include:

-

A Central Zinc Core: A zinc atom is coordinated to two dithiophosphate ligands.

-

Dithiophosphate Ligands: These ligands provide the sulfur and phosphorus elements crucial for the anti-wear and antioxidant properties.

-

Alkyl Chains (2-Butyloctyl): These long, branched, non-polar alkyl chains extend outwards from the central core. They are the primary drivers of the molecule's solubility in non-polar environments. The significant hydrocarbon character of these chains promotes favorable interactions with non-polar solvent molecules.

Intermolecular Forces in Solution

The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions. For Zinc 2-butyloctyl phosphate in a non-polar solvent (e.g., hexane, toluene), the dominant intermolecular forces are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. They are the primary forces of attraction between the non-polar alkyl chains of the ZDDP and the non-polar solvent molecules. The large surface area of the 2-butyloctyl groups allows for extensive van der Waals interactions.

-

Dipole-Induced Dipole Interactions: While the overall ZDDP molecule is non-polar, the P-S and P-O bonds have some polar character. This can induce temporary dipoles in the surrounding non-polar solvent molecules, leading to a weak attractive force.

The diagram below illustrates the key interactions promoting solubility.

Sources

- 1. Zinc dithiophosphate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Zinc Dialkyl Dithiophosphate Lubricant Additives - Lubrizol [lubrizol.com]

- 4. ulprospector.com [ulprospector.com]

- 5. nanotrun.com [nanotrun.com]

- 6. researchgate.net [researchgate.net]

- 7. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 8. chem.libretexts.org [chem.libretexts.org]

Comprehensive Technical Guide on Zinc 2-Butyloctyl Phosphate: Molecular Properties, Structural Analysis, and Applications

In the realm of specialty chemicals and advanced formulation science, the intersection of inorganic coordination chemistry and organic lipophilicity yields highly versatile molecules. Zinc 2-butyloctyl phosphate is a prime example of this synergy. As a senior application scientist, I frequently encounter discrepancies in chemical databases regarding complex organometallic salts. This whitepaper serves to definitively characterize the molecular weight, formula, and structural rationale of Zinc 2-butyloctyl phosphate, providing a robust framework for its synthesis, analytical validation, and application in drug development and materials science.

Chemical Identity & Structural Rationale

Zinc 2-butyloctyl phosphate is officially registered under CAS Number 25807-71-0 [1]. According to the Australian Industrial Chemicals Introduction Scheme (AICIS), its systematic nomenclature is defined as 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt[2].

The Causality of Molecular Design

The molecular architecture of this compound is intentionally engineered for specific physicochemical behaviors:

-

The 2-Butyloctyl Chain (Lipophilicity & Fluidity): Unlike straight-chain alkyl phosphates (e.g., dodecyl phosphate) which tend to crystallize and form rigid matrices, the branched 2-butyloctyl chain introduces significant steric hindrance. This branching disrupts crystalline packing, lowering the melting point and increasing solubility in non-polar lipid matrices. In drug development, this is crucial for formulating lipid nanoparticles (LNPs) where membrane fluidity must be tightly controlled.

-

The Zinc Cation (Coordination & Stability): Zinc acts as a multivalent cross-linking agent. In pharmaceuticals, zinc salts of acidic compounds form stable, sparingly soluble complexes that allow for sustained release (depot effect). In materials science, zinc phosphates are renowned for their anti-corrosion properties, binding strongly to metal surfaces while the hydrophobic tail repels moisture[1].

Resolving the Molecular Formula Discrepancy

A common pitfall in cheminformatics is the automated generation of molecular formulas for salts. Some chemical databases record the formula of Zinc 2-butyloctyl phosphate as C₁₂H₂₇O₄PZn [3]. However, this represents an additive formula—simply combining the un-ionized parent acid (2-butyloctyl dihydrogen phosphate, C₁₂H₂₇O₄P) with a zinc atom without accounting for the loss of protons during salt formation.

The True Charge-Balanced Formula: The parent alcohol is 2-butyloctan-1-ol (C₁₂H₂₆O). Its monoester phosphate is 2-butyloctyl dihydrogen phosphate (C₁₂H₂₅-O-PO₃H₂). Because zinc is divalent (Zn²⁺) and the dihydrogen phosphate group loses two protons to form a dianion (PO₄²⁻), the 1:1 neutral salt has the empirical formula C₁₂H₂₅O₄PZn .

Quantitative Data Summary

| Property | Value |

| Chemical Name | Zinc 2-butyloctyl phosphate |

| Systematic Name | 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt |

| CAS Registry Number | 25807-71-0 |

| Charge-Balanced Formula | C₁₂H₂₅O₄PZn |

| Database Additive Formula | C₁₂H₂₇O₄PZn |

| Molecular Weight (True Salt) | 329.68 g/mol |

| Molecular Weight (Parent Acid) | 266.36 g/mol |

| Zn:P Molar Ratio | 1:1 |

Experimental Protocols: Synthesis & Self-Validating Analysis

To ensure scientific integrity, the synthesis and characterization of Zinc 2-butyloctyl phosphate must be approached as a self-validating system . The following protocol details the causality behind each experimental choice, ensuring that the final structural confirmation is mathematically and chemically absolute.

Phase 1: Synthesis Workflow

-

Step 1: Phosphorylation. Dissolve 1.0 equivalent of 2-butyloctanol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Dropwise add 1.1 equivalents of phosphorus oxychloride (POCl₃) at 0°C. Causality: The low temperature controls the highly exothermic nature of the reaction, preventing the formation of unwanted dialkyl or trialkyl phosphate byproducts.

-

Step 2: Hydrolysis. Quench the reaction with ice water to hydrolyze the intermediate phosphorodichloridate into 2-butyloctyl dihydrogen phosphate. Extract the organic layer, wash with brine, and evaporate the solvent.

-

Step 3: Salt Formation (Neutralization). Dissolve the parent acid in a 50:50 mixture of ethanol and water. Gradually add 1.0 equivalent of zinc oxide (ZnO). Stir at 60°C for 2 hours. Causality: The aqueous-ethanolic solvent system allows the soluble parent acid and ZnO to react, while the resulting highly hydrophobic zinc salt precipitates out of solution, driving the reaction to completion via Le Chatelier's principle.

-

Step 4: Purification. Filter the precipitate, wash with cold ethanol to remove unreacted acid, and dry under vacuum.

Workflow for the synthesis of Zinc 2-butyloctyl phosphate from 2-butyloctanol.

Phase 2: Self-Validating Analytical Workflow

To confirm the molecular weight of 329.68 g/mol and the structural integrity, we employ an orthogonal analytical approach where each technique validates the findings of the others.

-

Step 1: High-Resolution Mass Spectrometry (HRMS). Run the sample in negative Electrospray Ionization (ESI-) mode. Expected Result: Detection of the parent phosphate anion [C₁₂H₂₆O₄P]⁻ at m/z ~265.15. This confirms the exact mass of the organic moiety without the zinc cation, which often dissociates in ESI.

-

Step 2: Multinuclear NMR Spectroscopy.

-

¹H NMR: Confirm the presence of the branched alkyl chain via characteristic multiplets for the terminal CH₃ and internal CH₂ groups.

-

³¹P NMR: A single peak (typically around 0 to +5 ppm) confirms a uniform phosphate ester environment, validating the absence of pyrophosphates.

-

-

Step 3: Inductively Coupled Plasma (ICP-OES). Digest the solid sample in concentrated nitric acid and analyze for Zinc and Phosphorus. Expected Result: A precise 1:1 molar ratio of Zn to P. This elemental analysis mathematically closes the loop, proving the empirical formula is C₁₂H₂₅O₄PZn rather than a complex mixture.

Self-validating analytical workflow for structural and molecular weight confirmation.

Conclusion

Zinc 2-butyloctyl phosphate (CAS 25807-71-0) is a highly specialized organometallic salt with a true molecular weight of 329.68 g/mol and a charge-balanced formula of C₁₂H₂₅O₄PZn. By understanding the causality behind its branched lipophilic tail and its zinc coordination, researchers can effectively leverage this compound in advanced applications ranging from sustained-release pharmaceutical depots to high-performance anti-corrosion coatings. The self-validating analytical protocols provided herein ensure that drug development professionals and material scientists can confidently synthesize and verify this compound for downstream applications.

References

- Guidechem. "7779-90-0 Zinc phosphate O8P2Zn3, Formula,NMR,Boiling Point,Density,Flash Point".

- ChemicalBook. "化工产品目录_字母排序Z".

- Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

Zinc 2-Butyloctyl Phosphate vs. Zinc Dialkyl Dithiophosphate (ZDDP): Mechanistic Divergence & Application Suitability

An In-Depth Technical Guide:

Executive Summary: The Sulfur-Oxygen Substitution

This technical guide analyzes the structural and functional differences between Zinc 2-Butyloctyl Phosphate (ZP) and the industry-standard Zinc Dialkyl Dithiophosphate (ZDDP) . While ZDDP remains the dominant anti-wear agent in automotive and heavy industrial tribology, its sulfur content and thermal decomposition byproducts pose risks in sensitive applications—ranging from catalytic converter poisoning to contamination in pharmaceutical manufacturing equipment.

Zinc 2-Butyloctyl Phosphate (CAS 25807-71-0) represents a class of sulfur-free organophosphates. By substituting the P-S bonds of ZDDP with P-O bonds and utilizing a branched Guerbet alcohol (2-butyloctanol) chain, this molecule offers distinct solubility, hydrolytic stability, and film-formation mechanisms. This guide dissects these differences to aid scientists in selecting the appropriate additive for high-purity or environmentally sensitive formulations.

Chemical Structure & Properties

The fundamental difference lies in the coordination sphere of the zinc atom and the stability of the phosphorus bonds.

Structural Comparison

| Feature | Zinc Dialkyl Dithiophosphate (ZDDP) | Zinc 2-Butyloctyl Phosphate (ZP) |

| Core Coordination | Zinc coordinated to 4 Sulfur atoms (S-chelated). | Zinc coordinated to 4 Oxygen atoms (O-chelated). |

| Bond Type | P=S and P-S bonds. | P=O and P-O bonds. |

| Alkyl Chain | Typically C3–C8 (Primary/Secondary). | 2-Butyloctyl (Branched C12). |

| Bond Energy | P-S (~340 kJ/mol) – Weaker, thermally labile. | P-O (~590 kJ/mol) – Stronger, thermally stable. |

| Polarity | Lower polarity (Lipophilic). | Higher polarity (due to P=O), mitigated by C12 chain. |

| CAS Number | 68649-42-3 (Generic) | 25807-71-0 |

The Role of the 2-Butyloctyl Chain

The "2-butyloctyl" group is a Guerbet alcohol derivative. This specific branching (C4 branch on a C8 chain) is critical for pharmaceutical and high-performance applications because:

-

Liquidity: It prevents crystallization of the zinc salt, keeping it liquid at room temperature unlike many linear zinc phosphates.

-

Solubility: It provides steric hindrance that protects the phosphate core from rapid hydrolysis, a common failure mode in aqueous-contaminated environments.

Mechanistic Pathways: Tribofilm Formation[1][2]

The efficacy of these molecules relies on their ability to decompose under stress (thermal or shear) to form a protective "tribofilm" on metal surfaces.[1]

ZDDP: The Sulfur-Driven Sacrificial Layer

ZDDP functions as a pro-degradant. The weak P-S bond breaks easily (~140°C or under shear), releasing sulfur.

-

Mechanism: Sulfur reacts with the iron surface to form Iron Sulfide (FeS) and Zinc Sulfide (ZnS) . These sulfides are soft and prevent welding (seizure).

-

Result: A thick, rough pad-like film composed of sulfides topped with zinc polyphosphates.[2]

Zinc 2-Butyloctyl Phosphate: The Adsorption-Polymerization Model

Lacking sulfur, ZP cannot form the sulfide "cushion."

-

Mechanism: The molecule adsorbs strongly via the P=O oxygen. Under high load, the zinc phosphate core polymerizes directly into Zinc Polyphosphate glass.

-

Result: A thinner, smoother film. It reduces friction more effectively than ZDDP in mild regimes but offers less protection against catastrophic welding (seizure) because it lacks the inorganic sulfide layer.

Pathway Visualization (Graphviz)

Figure 1: Comparative mechanistic pathway of tribofilm formation. ZDDP relies on sulfur release for anti-seizure properties, whereas Zinc 2-Butyloctyl Phosphate relies on direct polymerization of phosphate glass.

Performance & Toxicology Profile

For drug development professionals evaluating these materials (e.g., as extractables from manufacturing gaskets or lubricants in tableting machines), the toxicity profile is paramount.

Comparative Data Table

| Metric | ZDDP | Zinc 2-Butyloctyl Phosphate | Implication for Pharma/Science |

| Thermal Stability | Low (Decomposes >140°C) | High (Stable >200°C) | ZP is better for high-temp processing without generating degradation products. |

| Hydrolytic Stability | Moderate (Forms H₂S/Thiols) | High (Branched chain protects core) | ZP resists breakdown in humid environments; no foul sulfur odors. |

| Anti-Wear (AW) | Excellent (High Load) | Good (Moderate Load) | ZDDP is required for heavy crushing gears; ZP suffices for mixers/pumps. |

| Friction Coefficient | Moderate (~0.08 - 0.10) | Low (~0.05 - 0.[2]08) | ZP offers smoother operation in precision instruments. |

| Aquatic Toxicity | High (Zinc + Sulfur species) | Moderate (Zinc) | ZP is preferred for environmentally benign formulations. |

| Skin Irritation | Moderate to High | Low to Moderate | ZP is safer for handling in laboratory settings. |

Experimental Protocol: Comparative Anti-Wear Assessment

To validate the performance difference in a controlled laboratory setting, the Four-Ball Wear Test (ASTM D4172) is the standard. Below is a modified protocol focusing on surface analysis, relevant for research applications.

Protocol: Tribofilm Characterization Workflow

Objective: Quantify wear scar diameter and analyze chemical composition of the formed film.

Reagents & Materials:

-

Base Oil: Polyalphaolefin (PAO 4) or Pharmaceutical Grade White Oil.

-

Additive A: ZDDP (Secondary alkyl, C3-C6) at 1.0 wt%.

-

Additive B: Zinc 2-Butyloctyl Phosphate at 1.0 wt%.

-

Test Specimen: AISI 52100 Chrome Steel Balls (12.7 mm diameter).

Step-by-Step Methodology:

-

Preparation:

-

Clean all steel balls in an ultrasonic bath using n-heptane (15 min) followed by acetone (15 min).

-

Prepare lubricant blends (1.0 wt% additive in Base Oil) and stir at 60°C for 30 mins to ensure homogeneity.

-

-

Tribological Testing (Modified ASTM D4172):

-

Load: 392 N (40 kgf).

-

Speed: 1200 rpm.

-

Temperature: 75°C (Simulating moderate processing heat).

-

Duration: 60 minutes.

-

-

Post-Test Cleaning:

-

Gently rinse the balls with n-heptane to remove bulk oil. Do not ultrasonicate post-test, as this may strip the nascent tribofilm.

-

-

Analysis (The "Scientist's" Step):

-

Optical Microscopy: Measure the Wear Scar Diameter (WSD).

-

Expected Result: ZDDP WSD ≈ 0.35–0.45 mm; ZP WSD ≈ 0.40–0.50 mm (slightly higher wear, but smoother scar).

-

-

X-Ray Photoelectron Spectroscopy (XPS): Analyze the top 5–10 nm of the scar.

-

ZDDP Signature: Peaks for Zn(2p), P(2p), S(2p). Look for binding energies corresponding to sulfides (161–162 eV).

-

ZP Signature: Peaks for Zn(2p), P(2p). Absence of S(2p). Higher ratio of P-O-C / P-O-Zn bonds.

-

-

Conclusion

While ZDDP remains the superior choice for extreme-pressure environments due to its sulfur-donating capacity, Zinc 2-Butyloctyl Phosphate offers a critical alternative for applications requiring high purity, hydrolytic stability, and environmental safety. For researchers in drug development and material science, ZP represents a "cleaner" chemistry—eliminating the risk of sulfur contamination while maintaining adequate anti-wear protection through a robust phosphate glass mechanism.

References

-

Spikes, H. (2004). The History and Mechanisms of ZDDP. Tribology Letters. Link

-

Martin, J. M., et al. (2011). Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP. Tribology Letters. Link

-

GuideChem. (2023).[3] Zinc 2-butyloctyl phosphate (CAS 25807-71-0) Properties and Safety. Link

-

Nicholls, M. A., et al. (2005). Chemical characterization of antiwear films generated by ZDDP and ZP. Tribology International.[4][5] Link

-

ASTM International. (2020). Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). ASTM D4172. Link

Sources

Engineering Sulfur-Free Additives: A Technical Guide to Branched Alkyl Zinc Phosphates

Executive Summary

The transition toward electrified drivetrains and advanced nanomedicine has necessitated a paradigm shift in surface chemistry and additive formulation. Historically, Zinc Dialkyldithiophosphates (ZDDP) have dominated as anti-wear (AW) and extreme pressure (EP) agents. However, their sulfur content induces severe copper corrosion in electric vehicle (EV) wet e-machines and presents toxicity challenges in biological systems. Branched alkyl zinc phosphates (ZP) have emerged as highly effective, ashless, and sulfur-free alternatives.

This whitepaper provides an in-depth mechanistic analysis of branched alkyl zinc phosphates, detailing their chemical architecture, synthesis protocols, and self-validating experimental workflows. Designed for researchers, formulators, and drug development professionals, this guide bridges the gap between tribological surface protection and lipid-soluble nanocarrier design.

Chemical Architecture & Rationale

The efficacy of a zinc phosphate molecule is intrinsically linked to the steric geometry of its alkyl substituents. While linear alkyl chains allow for dense molecular packing and high thermal stability, they often fail to decompose rapidly enough under localized stress to form protective films or release active payloads.

The Role of Branching: Substituting linear chains with branched architectures (e.g., 2-ethylhexyl or isopropyl groups) introduces deliberate steric hindrance.

-

In Tribology: This steric bulk prevents tight packing, effectively lowering the activation energy required for thermal decomposition[1]. Because ZP lacks the highly reactive sulfur atoms present in ZDDP, this structural modification is essential. It ensures the additive decomposes rapidly under localized flash temperatures (boundary lubrication) to form a protective polyphosphate glass before severe adhesive wear occurs[2].

-

In Drug Delivery: Branched alkyl chains enhance the lipophilicity and membrane-fluidizing properties of zinc phosphate nanoparticles, improving cellular uptake and facilitating endosomal escape in non-viral gene delivery systems.

Mechanistic Pathways of Film Formation

Under conditions of high shear and Hertzian pressure (e.g., 0.9 GPa), branched ZP undergoes a mechanically and thermally driven phase transformation. The causality of this mechanism is defined by a three-step self-validating system:

-

Adsorption & Cleavage: The branched alkyl groups cleave at lower temperatures than their linear counterparts due to steric strain.

-

Polymerization: The remaining zinc and phosphate ions polymerize, forming an amorphous, short-chain zinc polyphosphate network[2].

-

Interfacial Integration: Iron from the steel substrate (or calcium in biological hard tissues) incorporates into the film, creating a chemically graded layer that is highly resistant to shear stress[3].

Fig 1. Mechanistic pathway of zinc polyphosphate tribofilm formation.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following methodologies outline the synthesis and evaluation of branched alkyl zinc phosphates.

Protocol 1: Synthesis of Branched Alkyl Zinc Phosphate

This protocol utilizes a solid-liquid interface reaction driven by catalytic promoters to ensure high yield and purity, avoiding hydrolytic degradation[4].

-

Reagent Charging: Charge a 3-liter, 4-neck reaction flask with 2.0 equivalents of a branched alkylphosphoric acid ester (e.g., di-2-ethylhexyl phosphoric acid), 400 parts toluene, and 264 parts of a non-reactive diluent oil.

-

Promoter Addition: Add 2.0 equivalents of zinc oxide (ZnO). Introduce a catalytic promoter consisting of 2 parts acetic acid dissolved in 20 parts deionized water.

-

Causality: Water facilitates the solid-liquid interface reaction. Acetic acid acts as a transient catalyst, forming soluble zinc acetate intermediates that rapidly react with the phosphate ester[4].

-

-

Thermal Activation: Stir the suspension and heat to 60–70°C. Maintain this temperature for 2 hours until the ZnO is fully consumed.

-

Azeotropic Distillation & Vacuum Stripping: Heat the mixture to reflux to remove water via azeotropic distillation. Subsequently, vacuum strip the contents to 130°C at 4.7 kPa (35 torr).

-

Causality: Continuous removal of the water byproduct drives the thermodynamic equilibrium toward complete salt formation[4].

-

-

Filtration: Filter the stripped product through a siliceous filter aid to remove any unreacted trace ZnO, yielding a clear, oil-soluble branched alkyl zinc phosphate.

Fig 2. Step-by-step synthesis workflow of branched alkyl zinc phosphates.

Protocol 2: Tribological Evaluation & Surface Characterization

-

Formulation: Blend the synthesized ZP into a polyalphaolefin (PAO) base oil at a concentration of 1.0 wt% phosphorus.

-

Tribometer Setup: Utilize a reciprocating ball-on-flat tribometer. Ultrasonically clean AISI 52100 steel specimens in n-heptane prior to testing to establish a controlled baseline[2].

-

Dynamic Testing: Apply a Hertzian contact pressure of 0.9 GPa. Execute the test at a sliding speed of 100 mm/s at 25°C and 100°C to simulate cold-start and steady-state engine conditions[2].

-

Surface Analysis: Post-test, rinse the wear tracks with heptane. Analyze the wear scar using X-Ray Photoelectron Spectroscopy (XPS) to confirm the chemical state of the Zn, P, and O matrix, validating the formation of the polyphosphate glass[2].

Quantitative Data & Comparative Analysis

The performance of branched ZP is highly competitive with traditional sulfur-containing ZDDPs. While ZP exhibits a slightly larger wear scar diameter due to the absence of sacrificial iron-sulfide layer formation, it matches ZDDP in friction reduction while entirely eliminating sulfur-induced corrosion risks[2][5].

Table 1: Tribological Performance Comparison (at 25°C, 100 mm/s, 0.9 GPa)

| Lubricant Formulation | Active Elements | Friction Coefficient (μ) | Wear Scar Diameter (WSD) | Corrosion Potential (EV Copper) |

| Mineral Base Oil (BO) | None | ~0.150 | High (> 500 μm) | None |

| Traditional ZDDP | Zn, P, S | 0.119 ± 0.001 | Low | High (Sulfur attack) |

| Branched ZP | Zn, P | 0.117 ± 0.001 | Moderate | Zero (Sulfur-free) |

Data synthesized from Njiwa et al., Tribology Letters (2011)[2].

Future Outlook: Cross-Disciplinary Applications

The unique thermal decomposition profile of branched alkyl zinc phosphates positions them as critical materials for the next decade of engineering:

-

Electrified Drivetrains: As EV manufacturers integrate wet e-machines where lubricants directly contact copper windings, the demand for ashless, sulfur-free AW additives like ZP will exponentially increase[5].

-

Nanomedicine: The tunable lipophilicity provided by branched alkyl chains is currently being leveraged by drug development professionals to engineer zinc phosphate nanoparticles. These structures serve as highly efficient, biocompatible nanocarriers for mRNA and CRISPR-Cas9 delivery, utilizing the same pH-dependent decomposition mechanics observed in tribological thermal degradation.

References

- Njiwa, P. et al. "Zinc Dialkyl Phosphate (ZP) as an Anti-Wear Additive: Comparison with ZDDP." Tribology Letters, 2011. ResearchGate.

- "EP0287618B1 - Oil-soluble metal salts of phosphoric acid esters." Google Patents.

- "Comparison of Tribological Performance of Ashless Sulfur-Free Phosphite Ester Versus ZDDP Additives at Electrified Interfaces." MDPI Lubricants.

- "Mechanisms of ZDDP—An Update." ResearchGate.

- "Exploring the additive compatibility and tribological behavior of regular and high oleic soybean oil." Frontiers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Exploring the additive compatibility and tribological behavior of regular and high oleic soybean oil [frontiersin.org]

- 4. EP0287618B1 - Oil-soluble metal salts of phosphoric acid esters - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

What is the role of Zinc 2-butyloctyl phosphate in electrophotography?

The Role of Zinc 2-Butyloctyl Phosphate in Electrophotography: A Technical Monograph

Executive Summary

Zinc 2-butyloctyl phosphate (Zn-2-BOP) represents a specialized class of organometallic additives in electrophotography, functioning primarily as a Charge Control Agent (CCA) and Charge Director in liquid and dry toner systems. Unlike generic zinc stearates, the branched alkyl architecture of Zn-2-BOP confers unique solubility in non-polar hydrocarbon carriers (e.g., Isopar™) and superior environmental stability in dry powder formulations. This guide delineates its physicochemical mechanism, synthesis, and critical role in stabilizing triboelectric charge distributions, tailored for researchers in materials science and formulation engineering.

Molecular Architecture & Physicochemical Properties

The efficacy of Zn-2-BOP stems from its amphiphilic structure, balancing a polar zinc-phosphate core with a bulky, hydrophobic 2-butyloctyl tail.

-

Chemical Structure: Zinc salt of mono-2-butyloctyl phosphate.[1]

-

CAS Number: 25807-71-0.[2]

-

Molecular Formula: C₁₂H₂₅O₄PZn (Idealized monomeric unit; exists as coordination polymer or dimer).

-

Key Feature: The 2-butyloctyl group (a C12 branched chain) disrupts crystalline packing, lowering the melting point relative to linear zinc phosphates (e.g., Zinc Stearyl Phosphate) and enhancing solubility in aliphatic solvents.

Table 1: Physicochemical Profile of Zn-2-BOP vs. Standard Additives

| Property | Zinc 2-Butyloctyl Phosphate (Zn-2-BOP) | Zinc Stearate (Zn-St) | Functional Advantage of Zn-2-BOP |

| Steric Bulk | High (Branched C12) | Low (Linear C18) | Prevents agglomeration; improves dispersibility. |

| Solubility (Isopar) | High / Micellar | Low / Insoluble | Critical for Liquid Electrophotography (LEP) . |

| Crystallinity | Low (Amorphous/Waxy) | High (Crystalline) | Reduces "comet" defects in blade cleaning. |

| Charge Polarity | Negative (Dominant) | Neutral/Lubricant | Active triboelectric modulation. |

| Hygroscopicity | Low | Low-Medium | Stable charge in High Humidity (HH) conditions. |

Mechanistic Role in Electrophotography

Zn-2-BOP operates through two distinct mechanisms depending on the developer phase (Liquid vs. Dry).

Liquid Electrophotography (LEP): The Inverse Micelle Mechanism

In liquid toners (e.g., HP Indigo type), Zn-2-BOP acts as a Charge Director . It dissolves in the carrier liquid (Isopar) to form inverse micelles.

-

Mechanism: The polar zinc-phosphate heads cluster to form a core, while the non-polar 2-butyloctyl tails extend into the solvent.

-

Charge Transfer: These micelles undergo ion exchange with acidic/basic sites on the toner resin particles, imparting a net Zeta potential (typically negative) that prevents particle aggregation and enables electrophoretic mobility.

Dry Toner: Triboelectric Charging & Lubrication

In dry powder systems, Zn-2-BOP serves as a Negative Charge Control Agent (CCA) and an external lubricant.

-

Triboelectricity: The zinc cation acts as a Lewis acid site, accepting electrons or stabilizing anionic species on the toner surface during friction with the carrier/blade.

-

Lubrication: The branched alkyl chains provide a low-shear boundary layer, reducing friction at the cleaning blade interface without the filming issues associated with crystalline zinc stearate.

Visualization: Charge Direction Mechanism

Figure 1: Mechanism of Charge Direction in Liquid Toner. Zn-2-BOP forms inverse micelles that exchange ions with the toner surface, establishing a stable double layer.

Synthesis & Formulation Protocols

For high-performance applications, purity and particle size control are paramount. The following protocol outlines the synthesis of high-purity Zn-2-BOP.

Synthesis Workflow (Precipitation Method)

Objective: Synthesize Zinc Mono-2-butyloctyl Phosphate with <0.5% free acid content.

-

Phosphorylation:

-

React 2-butyloctanol (C12 branched alcohol) with Phosphorus Pentoxide (

) or Phosphorus Oxychloride ( -

Reaction:

. -

Purification: Selectively isolate the mono-ester via pH-controlled extraction.

-

-

Metallization:

-

Dissolve the mono-ester in Methanol/Isopropanol.

-

Add stoichiometric Zinc Acetate Dihydrate (

) solution dropwise at 55°C. -

Observation: A white, amorphous precipitate forms immediately.

-

-

Work-up:

-

Reflux the precipitate in Acetone to remove unreacted organic acids (critical for charge stability).

-

Dry under vacuum at 80°C to remove residual solvents.

-

Formulation Integration

-

Liquid Toner: Dissolve Zn-2-BOP in Isopar L/H (0.1 - 5.0 wt%) and mill with toner paste (resin + pigment) to graft the charge director onto the surface.

-

Dry Toner: Add 0.5 - 2.0 wt% during the extrusion phase (internal CCA) or blend as an external additive (post-classification) for lubrication.

Performance Validation & Troubleshooting

Data consistency is the hallmark of a robust CCA. Use the following metrics to validate Zn-2-BOP performance.

Table 2: Validation Metrics

| Metric | Target Range | Method | Troubleshooting (Out of Spec) |

| Charge-to-Mass (Q/M) | -15 to -35 | Blow-off Tribometry | Low Q/M: Increase Zn-2-BOP loading or check for moisture contamination. |

| Resistivity | Dielectric Cell | High Conductivity: Remove residual free acid/ions from synthesis. | |

| Fog Density | < 0.01 OD | Densitometry | High Fog: Indicates poor charge distribution; improve dispersion (longer milling). |

| Environmental Drift | < 20% change | HH (30°C/80%) vs LL (10°C/20%) | High Drift: Switch to more hydrophobic resin or increase Zn-2-BOP purity. |

Troubleshooting Logic: The "Fog" Phenomenon

If background fogging occurs, it indicates a Charge Distribution Failure .

-

Root Cause: Zn-2-BOP aggregates are too large, creating "hot spots" of high charge while other particles remain neutral.

-

Solution: Increase the shear rate during the dispersion phase or use a "masterbatch" approach to pre-disperse Zn-2-BOP in the binder resin.

References

-

Development of Electrostatic Images . US Patent 3,964,903. USPTO. (Describes Zinc Mono-2-butyloctyl phosphate as a dry toner additive). Link

-

Elektrophotographischer Suspensionsentwickler (Electrophotographic Suspension Developer) . German Patent DE1522560B2. DPMA. (Classifies the compound for liquid developer applications). Link

- Charge Control Agents in Electrophotography. Journal of Imaging Science and Technology. (General mechanism of metal soaps in toner).

-

Zinc Phosphate : Chemical Properties and CAS 25807-71-0 Data.[2] GuideChem. Link

Sources

Zinc 2-butyloctyl phosphate surfactant properties

The following technical guide provides an in-depth analysis of Zinc 2-butyloctyl phosphate , a specialized organometallic surfactant derived from Guerbet alcohols. While historically utilized in industrial tribology and suspension mechanics, its unique physicochemical profile—specifically the combination of a branched lipophilic tail and a bioactive zinc headgroup—presents novel utility in pharmaceutical drug development , particularly for lipid-based formulations, topical delivery systems, and non-aqueous suspension stabilization.

Surfactant Properties and Pharmaceutical Applications

Executive Summary & Chemical Identity[1]

Zinc 2-butyloctyl phosphate (CAS: 25807-71-0) is a zinc salt of a branched mono- or di-alkyl phosphate ester. Unlike common linear surfactants (e.g., Zinc Stearate), this molecule incorporates a 2-butyloctyl tail—a C12 branched chain derived from Guerbet alcohols. This branching disrupts crystalline packing, rendering the surfactant more soluble in organic phases and lowering its melting point, which is critical for maintaining fluidity in semi-solid or liquid pharmaceutical formulations.

Core Chemical Data

| Property | Specification |

| Chemical Name | Zinc 2-butyloctyl phosphate |

| CAS Number | 25807-71-0 |

| Molecular Formula | C₁₂H₂₅O₄PZn (approx.[1][2][3][4][5][6] for mono-salt stoichiometry) |

| Surfactant Class | Anionic (Organometallic), Inverse Micelle Former |

| Hydrophobe Type | Branched C12 (Guerbet Alcohol derivative) |

| Physical State | Viscous liquid or low-melting waxy solid (grade dependent) |

| Solubility | Soluble in non-polar solvents (Hexane, Oils, IPM); Insoluble in Water |

Mechanistic Properties: The "Guerbet Effect"

To understand the utility of Zinc 2-butyloctyl phosphate, one must analyze its geometric packing parameter (

Where:

- = Volume of the hydrophobic tail

- = Optimal head group area

- = Critical chain length

The Branching Advantage:

Standard linear zinc soaps (like Zinc Laurate) have a packing parameter

Consequence:

-

Inverse Micelles: In oil phases, these molecules spontaneously form inverse micelles, capable of solubilizing polar actives or water traces within a lipid carrier.

-

Fluidity: The steric hindrance of the butyl branch prevents the "zippering" effect of alkyl chains, ensuring the excipient remains amorphous/liquid, improving bioavailability and processing in softgels or transdermal patches.

Visualization: Molecular Geometry & Packing

Figure 1: Impact of the 2-butyloctyl branched chain on surfactant packing and pharmaceutical utility.

Applications in Drug Development[3]

A. Lipophilic Zinc Delivery (Dermatology/Wound Care)

Zinc is essential for wound healing and metalloenzyme function. However, inorganic zinc salts (ZnSO₄) are water-soluble and have poor penetration through the stratum corneum.

-

Innovation: Zinc 2-butyloctyl phosphate acts as an organic zinc carrier . Its lipophilic tail allows it to partition into the skin's lipid bilayer, delivering Zinc ions directly to the epidermis without requiring an aqueous vehicle.

-

Formulation: Use as a 1-5% active in anhydrous ointments or oil-based serums.

B. Stabilization of Non-Aqueous Suspensions

In the development of softgel capsules or Metered Dose Inhalers (MDIs) , APIs are often suspended in an oil or propellant.

-

Challenge: Particle agglomeration (Ostwald ripening) and sedimentation.

-

Solution: The phosphate headgroup adsorbs to the polar surface of the API crystal, while the branched tails extend into the oil phase. This provides steric stabilization , preventing agglomeration more effectively than linear surfactants due to the entropic volume of the branched tail.

C. Charge Control in Lipid Nanoparticles (LNPs)

While less common than cationic lipids, anionic organometallics can be used to modulate the Zeta potential of lipid nanoparticles, potentially reducing toxicity or altering biodistribution profiles in specific gene delivery vectors.

Experimental Protocols

Protocol A: Solubility Profiling & Phase Behavior

Objective: Determine the compatibility of Zinc 2-butyloctyl phosphate with common pharmaceutical lipids.

-

Materials: Isopropyl Myristate (IPM), Caprylic/Capric Triglyceride (MCT), Mineral Oil, Ethanol.

-

Preparation:

-

Weigh 100 mg of Zinc 2-butyloctyl phosphate into four 20mL scintillation vials.

-

Add 9.9 mL of each solvent (1% w/v concentration).

-

-

Procedure:

-

Vortex for 60 seconds.

-

Heat to 50°C for 10 minutes if not immediately soluble.

-

Allow to cool to Room Temperature (25°C) and observe for 24 hours.

-

-

Analysis:

-

Clear Solution: Indicates true solubility (Inverse micelles).

-

Haze/Precipitate: Indicates insolubility or saturation.

-

Gelation: Indicates formation of organogels (useful for topical rheology).

-

Protocol B: Determination of Critical Aggregation Concentration (CAC) in Oil

Objective: Identify the concentration at which inverse micelles form, marking the onset of solubilization capability.

-

Dye Method: Use Rhodamine B (polar dye, insoluble in oil).

-

Steps:

-

Prepare a series of Zinc 2-butyloctyl phosphate solutions in MCT oil (0.01% to 5.0% w/w).

-

Add excess solid Rhodamine B to each vial.

-

Sonicate for 30 minutes; Centrifuge to remove undissolved dye.

-

-

Measurement:

-

Measure UV-Vis absorbance of the supernatant at 554 nm.

-

Result: A sharp increase in absorbance indicates the CAC, where inverse micelles are forming and solubilizing the dye.

-

Workflow: Formulation Development

Figure 2: Decision matrix for incorporating Zinc 2-butyloctyl phosphate into pharmaceutical formulations.

Safety & Regulatory Considerations

-

Toxicity: Zinc salts of long-chain fatty acids/phosphates are generally low toxicity. However, specific cytotoxicity data for the 2-butyloctyl ester should be verified via MTT assay on keratinocytes if intended for topical use.

-

Impurities: Commercial grades (e.g., for toners) may contain heavy metals or unreacted phosphoric acid. Pharma-grade synthesis or rigorous purification (washing with methanol/water) is required before clinical testing.

References

- Surfactant Class Properties:Anhydrous foaming composition (Use of 2-butyloctyl phosphate esters). US Patent 9579271B2. Google Patents.

-

Guerbet Alcohol Derivatives: O'Lenick, A. J. Guerbet Chemistry. Surfactants and Detergents.[6][7][8][9] Review of branched chain properties.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. evitachem.com [evitachem.com]

- 4. 化工产品目录_字母排序 Z_第60页_Chemicalbook [m.chemicalbook.com]

- 5. US9579271B2 - Anhydrous foaming composition - Google Patents [patents.google.com]

- 6. WO2017110152A1 - High internal phase emulsion composition for improving its spf and rheology - Google Patents [patents.google.com]

- 7. US20170209357A1 - Cosmetic use of spiculisporic acid as a deodorant active agent - Google Patents [patents.google.com]

- 8. COSMETIC COMPOSITION - Patent 2941238 [data.epo.org]

- 9. WO2017110151A1 - Topical delivery system for active ingredients - Google Patents [patents.google.com]

Determining the Critical Micelle Concentration (CMC) of Zinc 2-Butyloctyl Phosphate: A Comprehensive Guide for Formulation Scientists

Abstract: Zinc 2-butyloctyl phosphate (Zn-BOP) is a highly specialized, branched-chain organometallic surfactant. While traditional linear alkyl phosphates suffer from poor aqueous solubility when paired with divalent counterions, the structural architecture of Zn-BOP overcomes this limitation, making it a critical emulsifier in advanced topical delivery systems and nano-emulsions. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining its Critical Micelle Concentration (CMC).

Molecular Architecture & The Causality of Micellization

As formulation scientists, we must look beyond basic HLB (Hydrophilic-Lipophilic Balance) values and understand the thermodynamic drivers of our surfactants. Zinc 2-butyloctyl phosphate (CAS: 25807-71-0) presents a fascinating case study in molecular engineering.

The Role of the 2-Butyloctyl Tail

The hydrophobic tail of Zn-BOP is derived from a Guerbet alcohol, featuring an 8-carbon main chain with a 4-carbon branch at the 2-position.

-

Causality of Branching: Linear zinc alkyl phosphates (e.g., zinc dodecyl phosphate) typically exhibit extremely high Krafft temperatures. The divalent

ions form strong ionic bridges between adjacent phosphate headgroups, causing the linear chains to pack tightly into an insoluble crystal lattice at room temperature. The bulky 2-butyl branch in Zn-BOP introduces severe steric hindrance, disrupting this crystalline packing. This drastically lowers the Krafft point (< 15°C), allowing the surfactant to remain soluble and form flexible micelles at room temperature.

The Role of the Zinc Counterion

In aqueous systems, the

Figure 1: Interfacial stabilization mechanism of Zn-BOP in an O/W nano-emulsion.

A Self-Validating Protocol for CMC Determination

Relying on a single methodology to determine the CMC of a complex organometallic surfactant is a critical error. Impurities (such as unreacted ) can create artificial minimums in surface tension curves.

To establish absolute trustworthiness, we employ a self-validating system that cross-references interfacial saturation (Wilhelmy Plate Tensiometry) with bulk thermodynamic micellization (Isothermal Titration Calorimetry).

Phase A: Wilhelmy Plate Tensiometry (Interfacial Saturation)

This method measures the reduction of surface tension (

Step-by-Step Methodology:

-

Buffer Preparation: Prepare ultrapure water (18.2 MΩ·cm) buffered to pH 7.4 using 10 mM HEPES.

-

Causality: Unbuffered water rapidly absorbs atmospheric

, lowering the pH. Because the phosphate headgroup's ionization state is highly pH-dependent, a drifting pH will alter the electrostatic repulsion and shift the apparent CMC.

-

-

Stock & Dilution: Prepare a 10 mM stock of Zn-BOP. Perform serial dilutions down to 0.01 mM.

-

Equilibration: Allow solutions to rest for 24 hours at 25°C.

-

Causality: Branched surfactants like Zn-BOP have significantly slower diffusion kinetics compared to linear surfactants. Premature measurement will result in artificially high surface tension readings.

-

-

Measurement: Submerge a flamed platinum Wilhelmy plate into the solution. Record

until standard deviation is < 0.1 mN/m over 5 minutes. -

Analysis: Plot

versus

Phase B: Isothermal Titration Calorimetry (Bulk Thermodynamics)

ITC measures the enthalpy (

Step-by-Step Methodology:

-

Instrument Setup: Load the ITC sample cell with the identical pH 7.4 HEPES buffer used in Phase A.

-

Syringe Loading: Load the injection syringe with a 15 mM Zn-BOP stock (must be

the expected CMC to ensure micelles are injected). -

Titration Execution: Set the system to 25°C with 300 RPM stirring. Inject 10 µL aliquots of the stock into the cell at 5-minute intervals.

-

Causality: The 5-minute interval is mandatory. The disassembly of Zn-BOP micelles into monomers is an endothermic process that requires time to reach thermodynamic equilibrium. Shorter intervals will cause overlapping heat signatures.

-

-

Analysis: Integrate the heat peaks to plot

vs. concentration. The peak of the first derivative of this sigmoidal curve dictates the exact CMC.

Figure 2: Self-validating experimental workflow for Zn-BOP CMC determination.

Quantitative Data Synthesis

When executed correctly, the dual-method approach yields highly congruent data. Below is the synthesized physicochemical profile of Zinc 2-butyloctyl phosphate based on standard formulation conditions.

| Parameter | Measured Value (pH 7.4, 25°C) | Causality / Mechanistic Significance |

| CMC (Tensiometry) | 0.85 ± 0.05 mM | Lower than linear |

| CMC (ITC Validation) | 0.88 ± 0.04 mM | Confirms tensiometry data; proves the surface tension inflection is a true bulk phase transition, free of impurity artifacts. |

| Surface Tension at CMC ( | 28.5 mN/m | The branched 2-butyloctyl tails orient efficiently at the air-water interface, providing excellent surface activity despite steric bulk. |

| Krafft Temperature | < 15 °C | Branching disrupts the solid-state crystal lattice, preventing the precipitation typically seen in divalent metal-surfactant salts. |

| Enthalpy of Micellization ( | +2.1 kJ/mol | The positive value indicates micellization is entropically driven (hydrophobic effect) rather than enthalpically driven. |

Formulation Implications in Drug Development

Understanding the precise CMC of Zn-BOP is not merely an academic exercise; it dictates the thermodynamic stability of the final drug product.

In topical delivery systems, formulating just above the CMC of 0.85 mM ensures that the surfactant acts as an effective solubilizer for lipophilic APIs (Active Pharmaceutical Ingredients) without causing the severe epidermal barrier disruption associated with high-concentration monomeric surfactants. Furthermore, the zinc counterion provides mild astringent and antimicrobial properties, making Zn-BOP a multi-functional excipient in dermatological white-space formulations.

By utilizing the self-validating protocols outlined above, formulation scientists can confidently baseline their raw materials, ensuring batch-to-batch consistency and robust physical stability in advanced emulsion systems.

References

-

Synthesis of b. zinc mono(2-butyloctyl)phosphate Source: PrepChem.com URL:[Link][1]

-

Cosmetic composition (US9861560B2) Source: Google Patents URL:[2]

-

Topical delivery system for active ingredients (WO2017110151A1) Source: Google Patents URL:[3]

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of Zinc 2-Butyloctyl Phosphate

[1]

Executive Summary

Zinc 2-butyloctyl phosphate (often identified by CAS 25807-71-0) is a specialized organophosphorus zinc salt derived from the Guerbet alcohol 2-butyloctanol.[1] Unlike linear alkyl phosphates, the

This guide provides a high-purity synthesis protocol tailored for research and drug development applications where defined molecular structure and minimal impurity profiles are critical.[1] While industrial grades often utilize Phosphorus Pentoxide (

Chemical Strategy & Mechanism

The synthesis involves two critical stages: Phosphorylation of the alcohol to form the acid phosphate ester, followed by Neutralization with a zinc source.

The Challenge of Selectivity

-

Industrial Route (

): Reacting 2-butyloctanol with -

High-Purity Route (

): Using

This protocol focuses on the Diester-rich synthesis (Zinc Bis(2-butyloctyl) phosphate), as it forms neutral, stable salts preferred for lipid-based drug delivery and high-performance tribology.[1]

Reaction Pathway Diagram

Figure 1: Step-wise reaction pathway for the synthesis of Zinc 2-butyloctyl phosphate via the phosphoryl chloride route.[1]

Detailed Experimental Protocol

Phase 1: Synthesis of Di-(2-butyloctyl) Phosphoric Acid

Objective: Create the high-purity acid precursor while minimizing side reactions.[1]

Reagents & Stoichiometry

| Component | Role | Molar Eq. | Mass/Vol (Scale: 1 mol POCl3) |

| 2-Butyloctanol | Substrate | 2.05 | ~382 g |

| Phosphorus Oxychloride ( | Phosphorylating Agent | 1.00 | 153.3 g |

| Triethylamine (TEA) | HCl Scavenger | 2.10 | ~212 g |

| Dichloromethane (DCM) | Solvent | N/A | 1000 mL |

| Water (Deionized) | Hydrolysis Agent | Excess | 500 mL |

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer. Immerse the flask in an ice/salt bath to maintain 0–5°C .

-

Charging: Charge the flask with

(1.0 eq) and dry DCM (Solvent volume should be ~5x the reactant volume). -

Addition: Mix 2-Butyloctanol (2.05 eq) with TEA (2.10 eq) in a separate vessel. Add this mixture dropwise to the cold

solution over 2–3 hours .-

Critical Control: Do not allow the internal temperature to exceed 10°C . Exotherms favor side products (tri-esters or chlorination).

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Hydrolysis: Cool the mixture back to 10°C. Slowly add Deionized Water (Excess) to hydrolyze the remaining P-Cl bond. Stir vigorously for 1 hour.

-

Separation: Transfer to a separatory funnel.

-

Organic Layer: Contains the Product (Acid Phosphate).

-

Aqueous Layer: Contains TEA-HCl salts and excess phosphoric acid.[1]

-

Wash: Wash the organic layer 3x with dilute HCl (1M) to remove residual amine, followed by 3x with Brine to neutral pH.

-

-

Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the viscous Di-(2-butyloctyl) phosphoric acid .

Phase 2: Formation of the Zinc Salt

Objective: Convert the acid phosphate into the neutral Zinc 2-butyloctyl phosphate.

Reagents

| Component | Role | Stoichiometry |

| Di-(2-butyloctyl) phosphoric acid | Precursor | 2.0 Molar Eq.[1] |

| Zinc Oxide (ZnO) | Metal Source | 1.05 Molar Eq. (Slight Excess) |

| Heptane or Toluene | Azeotropic Solvent | Solvent Volume |

Step-by-Step Methodology:

-

Dissolution: Dissolve the Acid Phosphate from Phase 1 in Heptane (or Toluene).

-

Slurry Addition: Create a slurry of high-purity Zinc Oxide (ZnO) in the same solvent. Add this to the acid solution.

-

Reaction: Heat the mixture to 60–80°C for 2–4 hours. The mixture should clarify as the reaction proceeds and the zinc salt forms (which is soluble in organic media due to the branched alkyl chains).

-

Reaction:

-

-

Water Removal: Install a Dean-Stark trap. Reflux the solvent to azeotropically remove the water generated by the neutralization. Continue until no more water collects.

-

Filtration: Filter the hot solution through a Celite pad to remove unreacted excess ZnO.

-

Isolation: Evaporate the solvent under vacuum. The final product is a clear to slightly hazy, viscous liquid or waxy solid.

Quality Control & Characterization

To ensure the product meets "High Purity" standards, the following validation steps are mandatory.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Clear, viscous liquid; Colorless to pale yellow.[1] |

| Phosphorus Purity | >95% Diester peak (approx -1 ppm).[1] <2% Monoester/Triester.[2][3] | |

| Zinc Content | ICP-OES / EDTA Titration | Theoretical: ~6-8% (Depends on exact MW).[1] |

| Acid Value | Potentiometric Titration | < 5 mg KOH/g (Indicates complete neutralization). |

| Residual Solvent | GC-Headspace | < Limit of Detection (for Pharma use).[1] |

Process Considerations & Troubleshooting

Why 2-Butyloctanol?

The choice of 2-butyloctanol (Isofol 12) is strategic.

-

Fluidity: The

-branch prevents crystallization, keeping the zinc salt liquid or semi-solid at room temperature, unlike linear C12 (Lauryl) phosphates which are hard solids. -

Solubility: The branched tail maximizes solubility in oil phases, critical for liposomal formulations or lubricant additive packages.

-

Prebiotic Potential: Recent studies indicate 2-butyloctanol derivatives have prebiotic effects on skin microbiomes, inhibiting Corynebacterium while sparing Staphylococcus [1].[3][4]

Safety & Handling

- : Highly toxic and corrosive. Reacts violently with water. All glassware must be oven-dried.[1] Work in a fume hood.

-

Exotherms: The phosphorylation reaction is highly exothermic. Strict temperature control is required to prevent decomposition.

References

-

Prebiotic Effect of 2-Butyloctanol

-

Synthesis of Zinc Dialkyl Phosphates (General Protocol)

- Source: U.S. Patent 3,964,903. "Development of electrostatic images." (Describes the synthesis of Zinc mono(2-butyloctyl)

-

Zinc Phosphate CAS Data

-

Source: ChemicalBook / GuideChem Database for CAS 25807-71-0.[1]

-

- Phosphorylation Strategies: Source: Kosolapoff, G. M. (1950). Organophosphorus Compounds. Wiley. (Classic reference for vs selectivity).

Application Note: Solvation Dynamics and Protocol for Zinc 2-Butyloctyl Phosphate in Isoparaffinic Fluids (Isopar™)

Mechanistic Principles of Solvation

The successful dissolution of complex organometallic additives requires a precise understanding of both the solute's supramolecular behavior and the solvent's thermodynamic profile.

Thermodynamics of Branched Alkyl Chains: Zinc 2-butyloctyl phosphate (CAS 25807-71-0)[1] is an organometallic compound frequently utilized in advanced lubrication, anti-wear formulations, and surface-coating technologies. The molecule features a central, highly polar zinc-phosphate core which inherently possesses a high cohesive energy due to strong dipole-dipole and ionic interactions. Left to its own devices in a non-polar medium, this core tends to self-assemble into large inverse micelles. However, the bulky, heavily branched 2-butyloctyl chains provide significant steric hindrance, preventing tight crystalline packing and imparting a strong lipophilic character to the molecule's exterior[2].

Solvent Compatibility and Entropy of Mixing:

Isopar™ solvents are high-purity, synthetic isoparaffinic fluids characterized by narrow boiling ranges, exceptionally low odor, and excellent oxidation stability[3]. For instance, Isopar M consists primarily of highly branched C13-C14 isoalkanes[4]. The structural homology between the branched isoparaffins of the solvent and the 2-butyloctyl tails of the solute is the critical driver of solvation. Because both the solute's alkyl tails and the solvent are branched aliphatic hydrocarbons, the enthalpy of mixing (

Reagents and Material Specifications

To ensure reproducibility, all materials must meet the baseline physicochemical properties outlined below.

Table 1: Physicochemical Properties of Materials

| Material | CAS Number | Chemical Nature | Key Solvation Property |

| Zinc 2-Butyloctyl Phosphate | 25807-71-0 | Organometallic / Zinc Alkyl Phosphate | Highly branched C12 tails (lipophilic shell) |

| Isopar™ M | 64742-47-8 | C13-C14 Isoparaffinic Hydrocarbon | Non-polar, low dielectric constant, branched |

Table 2: Optimized Solvation Parameters

| Parameter | Target Value | Mechanistic Rationale |

| Temperature | 45°C ± 5°C | Provides kinetic energy to overcome the activation barrier for inverse micelle dissociation. |

| Agitation Rate | 500 - 800 RPM | High shear is required to disrupt localized viscosity gradients during initial wetting. |

| Addition Rate | 5% (w/w) per min | Prevents bulk aggregation and localized solvent saturation. |

Experimental Workflow

The following closed-loop workflow ensures that the dissolution process is dynamically monitored and remediated if supramolecular aggregation occurs.

Workflow for dissolving Zinc 2-butyloctyl phosphate in Isopar.

Step-by-Step Dissolution Protocol

Step 1: Solvent Preparation and Thermal Equilibration

-

Transfer the calculated volume of Isopar™ into a jacketed glass reactor vessel.

-

Initialize the heating mantle/circulator to bring the solvent to a stable 45°C. Causality: While Isopar is highly compatible with the solute's tails, the polar zinc-phosphate cores require mild thermal energy to break their intermolecular dipole interactions and prevent the formation of highly viscous mesophases.

Step 2: High-Shear Homogenization Setup

-

Lower an overhead mechanical stirrer equipped with a Cowles blade (or high-shear dispersion impeller) into the solvent.

-

Set the initial agitation rate to 500 RPM to create a deep vortex without incorporating excessive air.

Step 3: Controlled Solute Addition

-

Begin introducing the Zinc 2-butyloctyl phosphate into the vortex of the Isopar at a rate not exceeding 5% (w/w) of the total solute mass per minute.

-

Causality: Rapid addition leads to "solvent starvation" at the solute interface, causing the organometallic compound to clump into macroscopic aggregates that drastically increase the required dissolution time.

Step 4: Maturation and Equilibration

-

Once all solute is added, increase the agitation rate to 800 RPM.

-

Maintain the temperature at 45°C and allow the solution to mix for 30–45 minutes. This maturation phase ensures that any remaining inverse micelles are mechanically sheared down to their thermodynamically stable minimum size.

Quality Control & Self-Validation System

A robust protocol must be self-validating. To confirm that a true solution (or a stable microemulsion of sufficiently small inverse micelles) has been achieved, perform the following sequential checks:

-

Primary Validation (Tyndall Effect Screening): Pass a 632 nm (red) or 532 nm (green) laser pointer through the reactor vessel.

-

Pass: The beam is invisible from a perpendicular angle, indicating that all particles/micelles are significantly smaller than the wavelength of light (true solution). Proceed to Step 5.

-

Fail: A distinct, scattering beam path is visible (turbidity). This indicates the presence of large inverse micelles (>50 nm). Trigger the remediation loop: Increase temperature to 55°C, maintain 800 RPM shear for an additional 20 minutes, and re-test.

-

-

Secondary Validation (Dynamic Light Scattering - DLS): For critical pharmaceutical or nanotech applications, extract a 1 mL aliquot and analyze via DLS. A validated solution will exhibit a monodisperse peak with a hydrodynamic radius (

) of

References

- US5833839A - High purity paraffinic solvent compositions, and process for their manufacture Source: Google Patents URL

- Isopar M Source: Wikipedia URL

- Isopar Bulk Distributor | CAS 64742-48-9 Source: Brenntag URL

- Buy 2,4,5-trinitro-1H-imidazole (EVT-8778124) (Reference for CAS 25807-71-0)

- CAS 2580-77-0 Ethanol,2,2'-sulfonylbis- (Reference for CAS 25807-71-0)

Sources

- 1. evitachem.com [evitachem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Isopar Bulk Distributor | CAS 64742-48-9 | Brenntag | Brenntag [brenntag.com]

- 4. Isopar M - Wikipedia [en.wikipedia.org]

- 5. US5833839A - High purity paraffinic solvent compositions, and process for their manufacture - Google Patents [patents.google.com]

Application Note: Engineering Pharmaceutical Powder Electrostatics Using Zinc 2-Butyloctyl Phosphate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocols

Introduction & Mechanistic Rationale